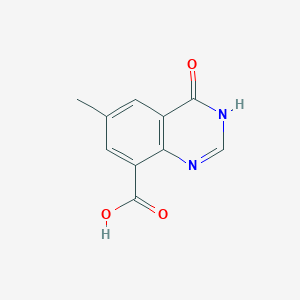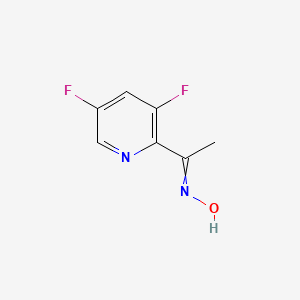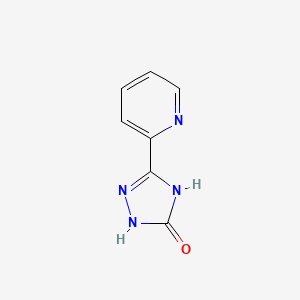![molecular formula C11H17Cl2N3O B1414539 5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride CAS No. 1229626-84-9](/img/structure/B1414539.png)
5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves intricate steps, which may vary depending on the specific research context. One common approach involves the substitution of chlorine atoms by primary amines, leading to the formation of the desired structure . Researchers have explored various solvents and reaction conditions to achieve high yields .
Molecular Structure Analysis
The molecular formula of this compound is C₁₇H₂₈O₂ , with a molecular weight of approximately 264.4 g/mol . The 2D and 3D structures reveal its intricate arrangement of atoms, including the presence of a tricyclic ring system . The unique spatial arrangement of atoms contributes to its distinct properties.
科学的研究の応用
Synthesis and Structural Studies
- Synthesis and Cyclopalladation : A macrocyclic triamine closely related to the compound was synthesized and treated with palladium(II) acetate, leading to a palladium complex. This type of chemical manipulation is significant in the field of organometallic chemistry (Hiraki, Tsutsumida, & Fuchita, 1986).
- Molecular Structure Analysis : Another similar compound, 7-Methyl-1,3,5-triaza-7-phosphaadamantane-7-ium-tetrafluoroborate, was synthesized and its crystal structure analyzed. This study helps in understanding the structural aspects of such compounds (Jogun, Stezowski, Fluck, & Weißgraeber, 1978).
Antimicrobial and Antitumor Activities
- Antimicrobial Evaluation : Macrocyclic compounds incorporating pyridine moieties, which are structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. These compounds show potential in the development of new antimicrobial agents (El-Salam, Al-Omar, & Amr, 2012).
- Antitumor Properties : Similar compounds, like imidazotetrazines, have been studied for their antitumor properties. These compounds show significant activity against certain types of leukemia, indicating potential in cancer therapy (Stevens et al., 1984).
Chemical Transformations and Reactions
- Degenerate Cope Rearrangement : Studies on closely related compounds like Tetracyclo[7.3.1.0^2,8^.0^4,12^]trideca-5,10-diene have contributed to the understanding of complex rearrangements in organic chemistry (Grimme & Krauthäuser, 1997).
- Synthesis of Triazole Derivatives : The synthesis of triazole derivatives, which are structurally similar to the compound , plays a vital role in medicinal chemistry due to their diverse pharmacological properties (El-Sayed, 2006).
Safety and Hazards
特性
IUPAC Name |
5-methyl-4,6,13-triazatricyclo[8.2.1.03,8]trideca-3(8),4-dien-7-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-6-12-10-5-8-3-2-7(14-8)4-9(10)11(15)13-6;;/h7-8,14H,2-5H2,1H3,(H,12,13,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMFBNCQATYPBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3CCC(C2)N3)C(=O)N1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)
![(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414459.png)
![3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414460.png)
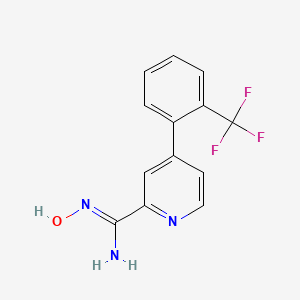
![(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414462.png)
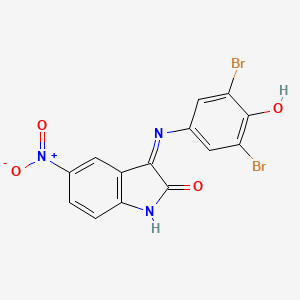
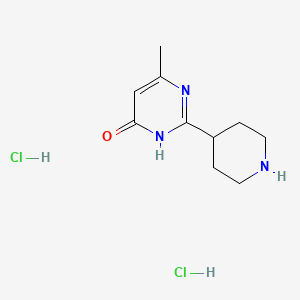
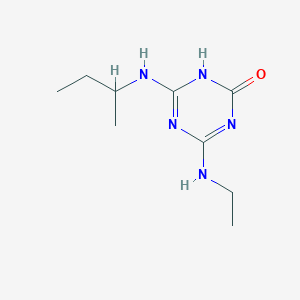
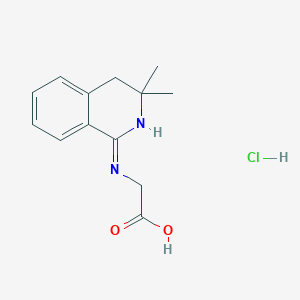
![Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1414471.png)
![2-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1414475.png)
